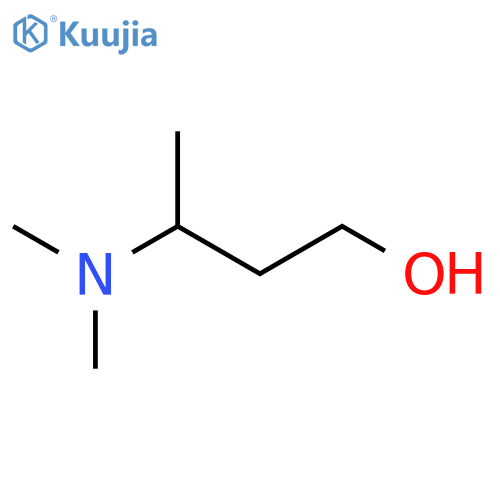Cas no 2893-65-4 (3-(Dimethylamino)butan-1-ol)

3-(Dimethylamino)butan-1-ol structure
商品名:3-(Dimethylamino)butan-1-ol
3-(Dimethylamino)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(Dimethylamino)butan-1-ol
- 1-Butanol,3-(dimethylamino)-
- 3-(Dimethylamino)-1-butanol
- 1-Butanol,3-(dimethylamino)
- 3-Dimethylamino-1-hydroxybutan
- 3-Dimethylamino-butan-1-ol
- 3-Dimethylamino-butanol-(1)
- Dimethyl-(4-oxy-butyl-(2))-amin
- DTXSID90282616
- NSC-26885
- A876581
- 2893-65-4
- EN300-2934911
- 3-(Dimethylamino)-1-butanol, AldrichCPR
- AKOS000321479
- SCHEMBL9088
- AKOS016342114
- MFCD09971253
- NSC26885
- LS-01499
- CS-0215725
- FT-0678959
- SB84296
- BB 0240821
- 1-Butanol, 3-(dimethylamino)-
- ALBB-004104
- DA-18439
- STK502918
-
- MDL: MFCD09971253
- インチ: InChI=1S/C6H15NO/c1-6(4-5-8)7(2)3/h6,8H,4-5H2,1-3H3
- InChIKey: QTTKJYGPXLCJNF-UHFFFAOYSA-N
- ほほえんだ: CC(CCO)N(C)C
計算された属性
- せいみつぶんしりょう: 117.11500
- どういたいしつりょう: 117.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 54.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 23.5A^2
じっけんとくせい
- 密度みつど: 0.883
- ふってん: 169.7°C at 760 mmHg
- フラッシュポイント: 48.3°C
- 屈折率: 1.441
- PSA: 23.47000
- LogP: 0.31890
3-(Dimethylamino)butan-1-ol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
- 危険レベル:IRRITANT
3-(Dimethylamino)butan-1-ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(Dimethylamino)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM115179-1g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 95% | 1g |
$*** | 2023-03-29 | |
| TRC | B401823-1g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 1g |
$ 230.00 | 2022-06-07 | ||
| abcr | AB266768-1 g |
3-(Dimethylamino)-1-butanol |
2893-65-4 | 1g |
€289.80 | 2023-04-26 | ||
| abcr | AB266768-250 mg |
3-(Dimethylamino)-1-butanol |
2893-65-4 | 250mg |
€193.50 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1236064-5g |
1-Butanol, 3-(dimethylamino)- |
2893-65-4 | 95% | 5g |
$930 | 2024-06-07 | |
| Enamine | EN300-2934911-0.1g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 95.0% | 0.1g |
$60.0 | 2025-03-19 | |
| Enamine | EN300-2934911-10.0g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 95.0% | 10.0g |
$675.0 | 2025-03-19 | |
| Enamine | EN300-2934911-0.25g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 95.0% | 0.25g |
$85.0 | 2025-03-19 | |
| Enamine | EN300-2934911-2.5g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 95.0% | 2.5g |
$266.0 | 2025-03-19 | |
| abcr | AB266768-5g |
3-(Dimethylamino)-1-butanol; . |
2893-65-4 | 5g |
€1045.70 | 2025-02-17 |
3-(Dimethylamino)butan-1-ol 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
2893-65-4 (3-(Dimethylamino)butan-1-ol) 関連製品
- 2704-55-4(3-(Methylamino)butan-1-ol)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 42464-96-0(NNMTi)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2893-65-4)3-(Dimethylamino)butan-1-ol

清らかである:99%
はかる:1g
価格 ($):195.0